2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group at position 5 and a sulfanyl-ethanone moiety at position 2. The ethanone group is further functionalized with a 3,5-dimethylpiperidine ring.
Key structural attributes:
- 1,3,4-Oxadiazole ring: A heterocycle known for metabolic stability and pharmacological relevance.
- 3-Chlorophenyl substituent: Enhances lipophilicity and may influence target binding.
- 3,5-Dimethylpiperidine: A conformationally restricted amine that could modulate solubility and bioavailability.
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-11-6-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-4-3-5-14(18)7-13/h3-5,7,11-12H,6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFLPMJDSFSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and subsequent cyclization.
Introduction of the 3-chlorophenyl group: This step involves the substitution reaction where the oxadiazole ring is functionalized with a 3-chlorophenyl group.
Attachment of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the ethanone moiety: This involves the reaction of the intermediate with an appropriate acylating agent.
Introduction of the 3,5-dimethylpiperidin-1-yl group: This final step involves the reaction of the intermediate with 3,5-dimethylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It may be used as a probe or tool in biological studies to understand various biochemical pathways.
Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the sulfanyl group could play crucial roles in binding to the target, while the piperidinyl group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis of structurally related oxadiazole derivatives is summarized in Table 1.
Table 1. Structural and Physicochemical Properties of Selected Oxadiazole Derivatives
Key Observations :
Substituent Effects on Molecular Weight :
- The target compound’s higher molecular weight (~442.95 g/mol) compared to C292-0141 (414.91 g/mol) is attributed to the 3,5-dimethylpiperidine group, which adds bulk compared to the 4-phenylpiperazinyl group .
- Indole-containing derivatives (e.g., 8t) exhibit higher molecular weights due to the indole moiety .
Aryl-substituted amines (e.g., N-(5-chloro-2-methylphenyl) in 8t) may enhance π-π stacking interactions in enzyme binding pockets .
Functional Group Variations :
- Replacement of sulfanyl (-S-) with sulfonyl (-SO₂-) groups (e.g., in ) reduces nucleophilicity and alters metabolic stability .
- Thiazole- or indole-containing analogs (e.g., 7c, 8t) demonstrate divergent bioactivities due to electronic and steric effects .
Table 2. Bioactivity Data for Selected Oxadiazole Derivatives
Key Observations :
Enzyme Inhibition :
- Indole derivatives (e.g., 8q, 8g) show potent inhibition of α-glucosidase and BChE, likely due to interactions with the indole aromatic system and hydrogen-bonding groups . The absence of an indole moiety in the target compound may reduce such activity.
- Piperidine-substituted compounds (e.g., target) could exhibit unique inhibition profiles due to steric effects from the dimethyl groups.
Antibacterial Activity :
- Indole-containing analogs (e.g., 8q) demonstrate moderate activity against S. aureus, whereas simpler derivatives (e.g., 7c) lack reported efficacy . The target compound’s 3-chlorophenyl group may enhance Gram-positive activity, but this requires validation.
Biological Activity
The compound 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15ClN2O2S
- Molecular Weight : 300.78 g/mol
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogenic fungi and bacteria. The specific compound has been evaluated for its activity against strains of Mycobacterium tuberculosis and several fungal pathogens, demonstrating promising results.
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Moderate inhibition | |
| Fungal Strains | Effective against multiple strains |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial growth and cancer cell metabolism.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) leading to cellular damage and apoptosis in target cells.
- Interaction with Cellular Signaling Pathways : Modulation of pathways involved in cell survival and proliferation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of oxadiazole derivatives:
- Case Study on Antitubercular Activity : A study demonstrated that a series of oxadiazole derivatives exhibited significant antitubercular activity when tested in vitro against Mycobacterium tuberculosis H37Rv strain. The study concluded that structural modifications could enhance activity further.
- Case Study on Antifungal Efficacy : Another investigation focused on the antifungal properties of oxadiazole compounds revealed that certain substitutions led to increased potency against Candida albicans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
